(16alpha,20E)-16-(nitromethyl)-20-[(propanoyloxy)imino]pregn-5-en-3-yl acetate
Description
(E)-{1-[7-(ACETYLOXY)-9A,11A-DIMETHYL-2-(NITROMETHYL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL]ETHYLIDENE}AMINO PROPANOATE is a complex organic compound with a unique structure It is characterized by its acetoxy, dimethyl, and nitromethyl functional groups attached to a cyclopenta[a]phenanthrene core
Properties
Molecular Formula |
C27H40N2O6 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
[(E)-1-[(16R)-3-acetyloxy-10,13-dimethyl-16-(nitromethyl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethylideneamino] propanoate |
InChI |
InChI=1S/C27H40N2O6/c1-6-24(31)35-28-16(2)25-18(15-29(32)33)13-23-21-8-7-19-14-20(34-17(3)30)9-11-26(19,4)22(21)10-12-27(23,25)5/h7,18,20-23,25H,6,8-15H2,1-5H3/b28-16+/t18-,20?,21?,22?,23?,25?,26?,27?/m0/s1 |
InChI Key |
XFJLKJQWWVLROM-BSJYAGPMSA-N |
Isomeric SMILES |
CCC(=O)O/N=C(\C)/C1[C@@H](CC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C[N+](=O)[O-] |
Canonical SMILES |
CCC(=O)ON=C(C)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{1-[7-(ACETYLOXY)-9A,11A-DIMETHYL-2-(NITROMETHYL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL]ETHYLIDENE}AMINO PROPANOATE typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of acetoxy, dimethyl, and nitromethyl groups through various chemical reactions such as esterification, nitration, and alkylation. The final step involves the formation of the ethylideneamino propanoate moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(E)-{1-[7-(ACETYLOXY)-9A,11A-DIMETHYL-2-(NITROMETHYL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL]ETHYLIDENE}AMINO PROPANOATE undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.
Reduction: The nitromethyl group can be reduced to an amine.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
(E)-{1-[7-(ACETYLOXY)-9A,11A-DIMETHYL-2-(NITROMETHYL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL]ETHYLIDENE}AMINO PROPANOATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-{1-[7-(ACETYLOXY)-9A,11A-DIMETHYL-2-(NITROMETHYL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL]ETHYLIDENE}AMINO PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to nuclear receptors, modulating gene expression and influencing cellular functions. Additionally, it may interact with enzymes and signaling molecules, altering biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Cinnamodendron dinisii Schwanke essential oil: Used in biodegradable film packaging.
Uniqueness
(E)-{1-[7-(ACETYLOXY)-9A,11A-DIMETHYL-2-(NITROMETHYL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL]ETHYLIDENE}AMINO PROPANOATE is unique due to its complex structure and diverse functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets sets it apart from simpler compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
